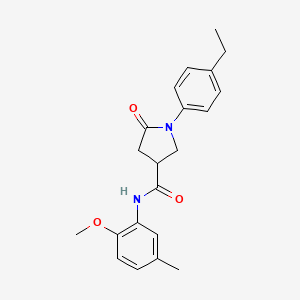![molecular formula C32H26O4 B11166655 3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11166655.png)
3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZYL-7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE can be achieved through a multi-step process involving several key reactions:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the chromenone core in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Biphenyl Moiety: The biphenyl group can be attached using a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated chromenone intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and Friedel-Crafts alkylation, as well as advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and biphenyl moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and biphenyl rings, with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as UV filters in cosmetics
Mechanism of Action
The mechanism of action of 3-BENZYL-7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects
Comparison with Similar Compounds
Similar Compounds
Benzyl Chromenones: Compounds with a similar chromenone core but different substituents.
Biphenyl Derivatives: Compounds with a biphenyl moiety but different functional groups attached.
Uniqueness
3-BENZYL-7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,8-DIMETHYL-2H-CHROMEN-2-ONE is unique due to its specific combination of a benzyl group, biphenyl moiety, and chromenone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C32H26O4 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-benzyl-4,8-dimethyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C32H26O4/c1-21-27-17-18-30(22(2)31(27)36-32(34)28(21)19-23-9-5-3-6-10-23)35-20-29(33)26-15-13-25(14-16-26)24-11-7-4-8-12-24/h3-18H,19-20H2,1-2H3 |
InChI Key |
IQPYLLNSIHFBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11166574.png)

![1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166600.png)
![3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11166612.png)
![3-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11166616.png)
![1-butyl-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166618.png)
![N-(3,3-diphenylpropyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide](/img/structure/B11166623.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B11166625.png)
![1-butyl-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166632.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B11166646.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166649.png)


![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-4-phenylbutanamide](/img/structure/B11166664.png)
